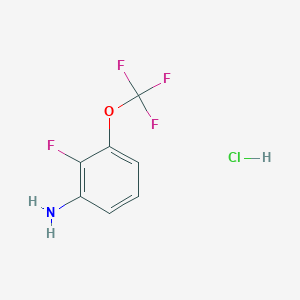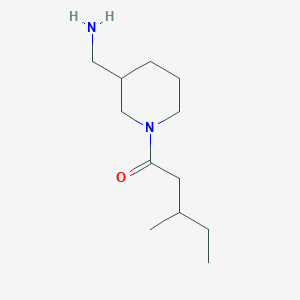
7-クロロ-2,3-ジヒドロ-1-ベンゾフラン-3-アミン塩酸塩
説明
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗がん研究
7-クロロ-2,3-ジヒドロ-1-ベンゾフラン-3-アミンなどの塩素化されたベンゾフラン誘導体は、抗がん研究で大きな可能性を示しています . これらの化合物は、白血病、非小細胞肺がん、大腸がんを含むさまざまな癌細胞株に対して細胞増殖阻害効果を示します。この化合物が癌細胞の増殖を阻害する能力は、新しい化学療法剤を開発するための貴重な研究対象となっています。
農業:抗菌剤
農業分野では、ベンゾフラン化合物は抗菌作用について研究されています . この化合物に見られる7位にあるクロロ基は、抗菌活性を強化する可能性があり、細菌や真菌病原体から作物を保護する候補となっています。
環境科学:汚染の軽減
塩素化されたベンゾフランは、特に汚染の軽減に関連する研究において、環境科学で役割を果たす可能性があります . その構造的特性は、環境汚染物質を削減または検出するためのプロセスで活用できます。
生化学:酵素阻害
生化学では、この化合物は、その潜在的な阻害効果のために、酵素相互作用を研究するために使用できます . これらの相互作用を理解することで、新しい薬物や生化学ツールを開発することができます。
薬理学:薬物開発
ベンゾフラン誘導体の薬物動態的特性は、薬物開発に適しています . 血脳関門を通過する能力と溶解性プロファイルは、効果的な医薬品を開発するために特に重要です。
作用機序
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to a decrease in cell proliferation.
生化学分析
Biochemical Properties
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation. Additionally, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, this compound may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or neurotoxicity. Studies have identified threshold doses at which the beneficial effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride are observed, as well as doses beyond which toxicity becomes apparent .
Metabolic Pathways
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is involved in various metabolic pathways within the body. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride .
Transport and Distribution
The transport and distribution of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, affecting its distribution within different cellular compartments. These factors play a critical role in determining the bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within these compartments can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)


![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)





![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
